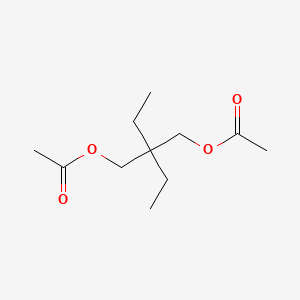
1,3-Propanediol, 2,2-diethyl-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
化学反应分析
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.
Neopentyl glycol diacetate: Another similar compound with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
属性
CAS 编号 |
63834-77-5 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
[2-(acetyloxymethyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |
InChI 键 |
QERZBQVBUHVAFS-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
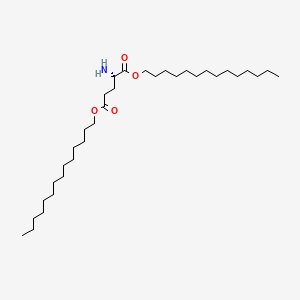
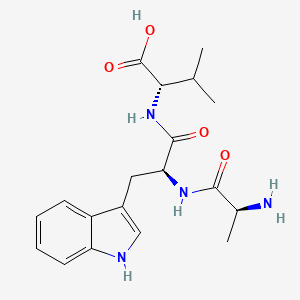

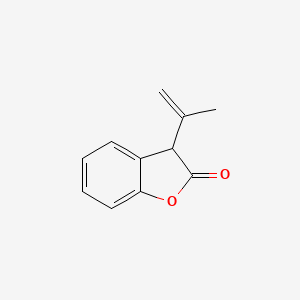
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
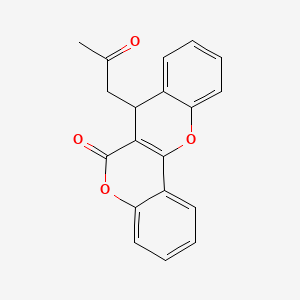
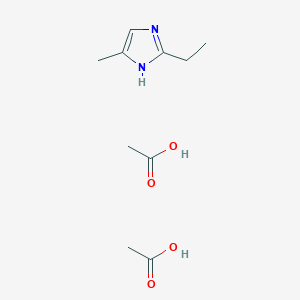
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
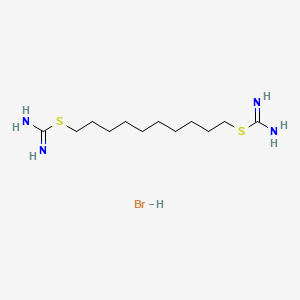
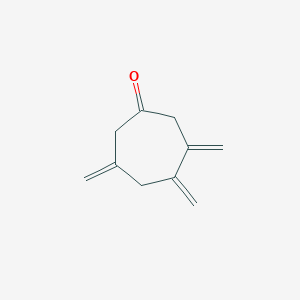
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
